molecular formula C17H13NO2 B8459102 Methyl 3-(8-quinolinyl)benzoate

Methyl 3-(8-quinolinyl)benzoate

Cat. No.: B8459102
M. Wt: 263.29 g/mol
InChI Key: OTTUXFTVRGCQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(8-quinolinyl)benzoate is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(8-quinolinyl)benzoate typically involves the esterification of 3-(quinolin-8-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(8-quinolinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-yl 3-benzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinolin-8-yl 3-benzoic acid.

    Reduction: Quinolin-8-yl 3-benzyl alcohol.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(8-quinolinyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(8-quinolinyl)benzoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Quinolin-8-yl 3-benzoic acid
  • Quinolin-8-yl 3-benzyl alcohol
  • Quinolin-8-yl 4-methylbenzoate

Uniqueness

Methyl 3-(8-quinolinyl)benzoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the quinoline ring also contributes to its ability to interact with biological macromolecules, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 3-quinolin-8-ylbenzoate

InChI

InChI=1S/C17H13NO2/c1-20-17(19)14-7-2-6-13(11-14)15-9-3-5-12-8-4-10-18-16(12)15/h2-11H,1H3

InChI Key

OTTUXFTVRGCQCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.04 g (5.77 mmol) of m-(methoxycarbonyl)phenyl boronic acid, 1.00 g (3.67 mmol) of quinolin-8-yl trifluoro-methanesulfonate, 125 mg (0.11 mmol) of tetrakis(triphenylphosphine)palladium(0), and 611 mg (5.77 mmol) of sodium carbonate were heated under reflux in a mixed solvent comprising 4 mL of H2O, 23 mL of toluene, and 6.7 mL of methanol for 20 hours. After the completion of the reaction, the organic solvent was distilled off under reduced pressure, H2O was added to the residue, and ethyl acetate extraction was performed. Subsequently, the organic layer was washed with saturated saline and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The obtained crude product was separated and purified by silica gel column chromatography, thereby giving 820 mg of methyl 3-(quinolin-8-yl)benzoate (yield: 86%).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
611 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
catalyst
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
6.7 mL
Type
solvent
Reaction Step Two
Quantity
23 mL
Type
solvent
Reaction Step Two

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